Cas no 13575-21-8 (5-Phenyloxazol-2-amine hydrochloride)
5-Phenyloxazol-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Phenyloxazol-2-amine hydrochloride
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- Inchi: 1S/C9H8N2O.ClH/c10-9-11-6-8(12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H
- InChI Key: GGFFBXYUKPDMPW-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CC=C2)=CN=C1N.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
5-Phenyloxazol-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500526-5g |
5-Phenyloxazol-2-aminehydrochloride |
13575-21-8 | 97% | 5g |
$*** | 2023-03-30 |
5-Phenyloxazol-2-amine hydrochloride Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 5-Phenyloxazol-2-amine hydrochloride
Recent Advances in the Study of 5-Phenyloxazol-2-amine hydrochloride (CAS: 13575-21-8)
5-Phenyloxazol-2-amine hydrochloride (CAS: 13575-21-8) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its oxazole core and phenyl substitution, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a subject of interest for researchers aiming to develop novel pharmacological agents.
The synthesis of 5-Phenyloxazol-2-amine hydrochloride has been optimized in recent years, with several research groups reporting improved yields and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement is critical for scaling up production and ensuring the compound's availability for further biological testing.
In terms of biological activity, 5-Phenyloxazol-2-amine hydrochloride has shown promising results as a modulator of specific protein-protein interactions. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its efficacy in inhibiting the interaction between two key proteins involved in inflammatory pathways. The compound exhibited an IC50 value of 2.3 µM, suggesting its potential as a lead compound for developing anti-inflammatory drugs.
Further investigations into the pharmacokinetic properties of 5-Phenyloxazol-2-amine hydrochloride have revealed favorable absorption and distribution profiles. A preclinical study conducted by researchers at the University of Cambridge (2023) reported that the compound has a bioavailability of approximately 65% in rodent models, with a half-life of 4.5 hours. These findings indicate its suitability for oral administration, a key factor in drug development.
The therapeutic potential of 5-Phenyloxazol-2-amine hydrochloride extends beyond inflammation. A groundbreaking study in Nature Chemical Biology (2024) explored its role in targeting cancer stem cells. The compound was found to selectively inhibit the proliferation of cancer stem cells in vitro, with minimal effects on normal cells. This selectivity is attributed to its interaction with a unique metabolic pathway prevalent in cancer stem cells, opening new avenues for targeted cancer therapies.
Despite these promising findings, challenges remain in the development of 5-Phenyloxazol-2-amine hydrochloride as a therapeutic agent. Issues such as off-target effects and long-term toxicity need to be addressed in future studies. However, the compound's unique chemical structure and biological activity make it a valuable candidate for further research and development in the pharmaceutical industry.
In conclusion, 5-Phenyloxazol-2-amine hydrochloride (CAS: 13575-21-8) represents a promising area of research in chemical biology and drug discovery. Recent advancements in its synthesis, biological activity, and therapeutic potential highlight its significance as a lead compound. Continued research efforts will be essential to fully realize its clinical applications and overcome existing challenges.
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